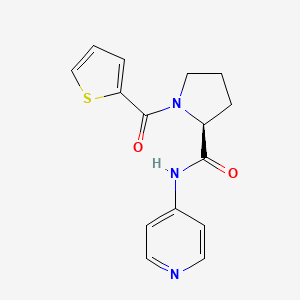
(2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide, also known as PTC-209, is a small molecule inhibitor that targets BMI-1, a protein that is involved in the regulation of stem cell self-renewal and differentiation. PTC-209 has gained attention in recent years due to its potential as a therapeutic agent in cancer treatment. In
Mechanism of Action
(2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide targets BMI-1, a protein that is involved in the regulation of stem cell self-renewal and differentiation. BMI-1 is overexpressed in many types of cancer and is associated with cancer stem cells, which are thought to be responsible for tumor initiation, progression, and recurrence. (2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide inhibits the function of BMI-1 by binding to a specific site on the protein, which prevents it from interacting with other proteins that are necessary for its function.
Biochemical and Physiological Effects:
(2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide has been shown to have several biochemical and physiological effects. It inhibits the self-renewal of cancer stem cells, which are thought to be responsible for tumor initiation, progression, and recurrence. (2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide also sensitizes cancer cells to chemotherapy and inhibits the growth of cancer cells that are resistant to chemotherapy. In addition, (2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide has been shown to have anti-tumor activity in a variety of cancer types, including breast, lung, and colon cancer.
Advantages and Limitations for Lab Experiments
One advantage of using (2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide in lab experiments is its specificity for BMI-1. This allows researchers to more accurately study the role of BMI-1 in cancer and its potential as a therapeutic target. However, one limitation of using (2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide is its low solubility, which can make it difficult to administer in certain experiments. In addition, (2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for the study of (2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide. One direction is to further investigate its potential as a therapeutic agent in cancer treatment. This could involve testing its efficacy in clinical trials and identifying patient populations that would benefit most from its use. Another direction is to study the role of BMI-1 in other diseases, such as neurodegenerative disorders and cardiovascular disease. Finally, researchers could explore the use of (2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide in combination with other cancer therapies to enhance its anti-tumor activity.
Synthesis Methods
(2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide can be synthesized using a three-step process. The first step involves the reaction of pyrrolidine with pyridine-4-carboxylic acid to form N-pyridin-4-ylpyrrolidine-2-carboxamide. The second step involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. The final step involves the reaction of N-pyridin-4-ylpyrrolidine-2-carboxamide with thiophene-2-carbonyl chloride to form (2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide.
Scientific Research Applications
(2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the self-renewal of cancer stem cells and sensitize cancer cells to chemotherapy. (2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide has also been shown to have anti-tumor activity in a variety of cancer types, including breast, lung, and colon cancer. In addition, (2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide has been shown to inhibit the growth of cancer cells that are resistant to chemotherapy.
properties
IUPAC Name |
(2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c19-14(17-11-5-7-16-8-6-11)12-3-1-9-18(12)15(20)13-4-2-10-21-13/h2,4-8,10,12H,1,3,9H2,(H,16,17,19)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWLBJJYPJFWDB-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CS2)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=CC=CS2)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-cyclopentyl-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]acetamide](/img/structure/B7551455.png)
![3-N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]benzene-1,3-dicarboxamide](/img/structure/B7551464.png)
![N-[2-[(4-morpholin-4-ylphenyl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7551477.png)
![N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-1,1-dioxothiolane-3-carboxamide](/img/structure/B7551484.png)
![N-(5-methylpyridin-2-yl)-1-[2-[(2-phenylacetyl)amino]acetyl]piperidine-3-carboxamide](/img/structure/B7551489.png)
![N-(4-acetyl-1,3-thiazol-2-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7551494.png)
![4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-N-[1-(3-methyl-1-benzofuran-2-yl)ethyl]benzamide](/img/structure/B7551502.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-piperidin-1-ylethyl)urea](/img/structure/B7551514.png)
![N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-2-methylbutanamide](/img/structure/B7551530.png)
![4-(3a-methyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazolin-4-yl)-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]butanamide](/img/structure/B7551536.png)
![N-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]-4-methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B7551542.png)
![2-(3,4-dimethoxyphenyl)-4-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B7551550.png)
![N-[3-(butan-2-ylamino)-3-oxopropyl]-6-[(4-fluorophenyl)sulfamoyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7551558.png)
![2-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-[(3-phenylmethoxyphenyl)methyl]acetamide](/img/structure/B7551561.png)